molecular formula C18H17NO2 B2426591 9-butyl-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 92901-17-2

9-butyl-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2426591
CAS No.: 92901-17-2
M. Wt: 279.339
InChI Key: MFKKKXUEHHEZCH-UHFFFAOYSA-N
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Description

6-Butylbenzodbenzazepine-5,7-dione is a chemical compound that belongs to the benzazepine class. This compound has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzazepine derivatives, including 6-Butylbenzodbenzazepine-5,7-dione, involves various methods. One common approach is the use of Ni complexes with 2,2’-bipyridine (bpy) or N,N’-bis-(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene (SIPr) in the presence of t-BuONa as the base . This method allows for the efficient formation of the benzazepine ring structure.

Industrial Production Methods

While specific industrial production methods for 6-Butylbenzodbenzazepine-5,7-dione are not widely documented, the general principles of benzazepine synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Butylbenzodbenzazepine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Butylbenzodbenzazepine-5,7-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: It has potential therapeutic applications, including the treatment of cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Butylbenzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, benzazepines generally exert their effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzazepine
  • 2-Benzazepine
  • 3-Benzazepine

Uniqueness

6-ButylbenzodCompared to other benzazepines, it may offer distinct advantages in terms of biological activity and therapeutic potential.

Properties

IUPAC Name

6-butylbenzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-3-12-19-17(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18(19)21/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKKKXUEHHEZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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